2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Overview
Description
2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound belonging to the isoindole family. This compound is characterized by its unique structure, which includes two isoindole-1,3-dione moieties connected by a carbonyl group and substituted with 2-methylpropyl groups. Isoindole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multistep organic reactions. One common approach is the condensation of phthalic anhydride with appropriate amines to form isoindole-1,3-dione intermediates. These intermediates are then subjected to further reactions, such as Friedel-Crafts acylation, to introduce the 2-methylpropyl substituents and the carbonyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the isoindole rings .
Scientific Research Applications
2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activities, making them potential candidates for drug discovery and development.
Medicine: Isoindole derivatives are investigated for their therapeutic potential, including anti-inflammatory, anti-tumor, and antiviral properties.
Industry: The compound can be used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, isoindole derivatives have been shown to inhibit certain kinases, affecting cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione include:
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2-Methoxyphenoxy)ethyl-1H-isoindole-1,3(2H)-dione
- 2-(3-Chloropropyl)isoindole-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of two isoindole-1,3-dione moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-13(2)11-26-22(29)17-7-5-15(9-19(17)24(26)31)21(28)16-6-8-18-20(10-16)25(32)27(23(18)30)12-14(3)4/h5-10,13-14H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZBYQMEZLIHNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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